Ethyl 5-hydroxy-4-oxohexanoate

概要

説明

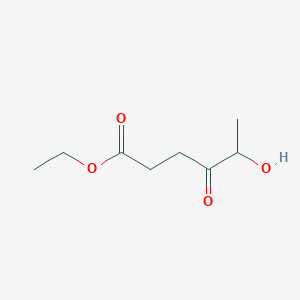

Ethyl 5-hydroxy-4-oxohexanoate is a chemical compound with the CAS Number: 105469-27-0 . It has a molecular weight of 174.2 and its IUPAC name is ethyl 5-hydroxy-4-oxohexanoate . The compound is in liquid form .

Synthesis Analysis

The biocatalytic reduction of ethyl 5-oxohexanoate to (S)-ethyl 5-hydroxyhexanoate is catalyzed by CPCR . In one reactor setup, acetone was removed from the reactor system by gassing the aqueous solution with humidified compressed air .Molecular Structure Analysis

The molecular formula of Ethyl 5-hydroxy-4-oxohexanoate is C8H14O4 . The average mass is 174.194 Da and the monoisotopic mass is 174.089203 Da .Physical And Chemical Properties Analysis

Ethyl 5-hydroxy-4-oxohexanoate is a liquid . and is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Biocatalysis in Organic Synthesis

Ethyl 5-hydroxy-4-oxohexanoate is utilized in biocatalytic processes for the production of chiral alcohols. The compound serves as a substrate for reductase enzymes that facilitate the stereoselective reduction of prochiral ketones . This method is particularly valuable in organic synthesis due to its high chemo-, regio-, and stereoselectivity under mild conditions. The biocatalytic approach offers an eco-friendly alternative to traditional chemical synthesis, reducing the need for harsh reagents and minimizing waste.

Pharmaceutical Intermediates

In the pharmaceutical industry, Ethyl 5-hydroxy-4-oxohexanoate is a key intermediate in the synthesis of chiral drugs. It has been employed in the preparation of anti-Alzheimer’s drugs by enantioselective reduction . The chiral purity of pharmaceuticals is crucial for their efficacy and safety, making the role of such intermediates vital in drug development.

Agriculture and Horticulture

The compound plays a role in the biosynthesis of volatile organic compounds (VOCs) in plants, which are essential for defense mechanisms and attracting pollinators . Understanding the pathways and functions of these VOCs can lead to advancements in crop protection and the enhancement of aromatic qualities in fruits and flowers.

Industrial Processes

Ethyl 5-hydroxy-4-oxohexanoate is involved in various industrial processes, especially where chiral compounds are required . Its application extends to the production of flavors, fragrances, and specialty chemicals. The compound’s ability to be transformed into different chiral alcohols makes it a versatile building block in industrial chemistry.

Environmental Science

While direct applications in environmental science are not explicitly detailed in the search results, the principles of green chemistry applied in the biocatalytic processes using Ethyl 5-hydroxy-4-oxohexanoate contribute to environmentally sustainable practices . By reducing the reliance on toxic chemicals and improving process efficiencies, the compound indirectly supports environmental conservation efforts.

Food Industry

The role of Ethyl 5-hydroxy-4-oxohexanoate in the food industry is linked to its use in the synthesis of flavor compounds. Chiral alcohols derived from the compound can enhance the flavor profile of food products. The biocatalytic production of these flavor compounds is an area of significant interest due to consumer demand for natural ingredients .

Safety and Hazards

The safety information for Ethyl 5-hydroxy-4-oxohexanoate indicates that it has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

Similar compounds are known to interact with aldehydes and ketones .

Mode of Action

Ethyl 5-hydroxy-4-oxohexanoate may interact with its targets through a nucleophilic process. Oxygen can act as a nucleophile in competition with Nitrogen, but it’s a dead-end process. Reaction with Oxygen gives the reversible formation of a hemiketal. Reaction with Nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Similar compounds are known to affect the formation of oximes and hydrazones .

Result of Action

Similar compounds are known to form oximes and hydrazones in an essentially irreversible process .

特性

IUPAC Name |

ethyl 5-hydroxy-4-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-12-8(11)5-4-7(10)6(2)9/h6,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSENFXYTGFEDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-hydroxy-4-oxohexanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical challenges are associated with determining the enantiomeric distribution of ethyl 5-hydroxy-4-oxohexanoate in sherry?

A1: Ethyl 5-hydroxy-4-oxohexanoate, being an α-ketol, is prone to racemization via keto-enol tautomerization during analysis. This presents a significant challenge as traditional analytical methods may not accurately reflect the true enantiomeric distribution in the sherry wine. The study found that while multidimensional gas chromatography (MDGC) techniques resulted in the formation of rearranged constitutional and stereoisomers, gas chromatography-mass spectrometry on chiral cyclodextrin phases (chiral GC-MS) successfully prevented racemization during analysis []. This highlights the importance of selecting appropriate analytical techniques to avoid artifacts and obtain reliable results.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Azaspiro[2.5]octan-6-one](/img/structure/B1380818.png)

![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1380822.png)

![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)

![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)